molecular formula C8H12N4O2S B1469950 3-((6-Aminopyrimidin-4-yl)amino)tetrahydrothiophene 1,1-dioxide CAS No. 1489204-55-8

3-((6-Aminopyrimidin-4-yl)amino)tetrahydrothiophene 1,1-dioxide

Cat. No.: B1469950
CAS No.: 1489204-55-8
M. Wt: 228.27 g/mol
InChI Key: LFUKGOKKZMCTEH-UHFFFAOYSA-N
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Description

3-((6-Aminopyrimidin-4-yl)amino)tetrahydrothiophene 1,1-dioxide is a useful research compound. Its molecular formula is C8H12N4O2S and its molecular weight is 228.27 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

4-N-(1,1-dioxothiolan-3-yl)pyrimidine-4,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O2S/c9-7-3-8(11-5-10-7)12-6-1-2-15(13,14)4-6/h3,5-6H,1-2,4H2,(H3,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFUKGOKKZMCTEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1NC2=NC=NC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-((6-Aminopyrimidin-4-yl)amino)tetrahydrothiophene 1,1-dioxide, also known by its CAS number 1489204-55-8, is a compound that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

  • Molecular Formula : C₈H₁₂N₄O₂S
  • Molecular Weight : 228.27 g/mol
  • Purity : Minimum 95% .

The biological activity of this compound is largely attributed to its structural features that allow it to interact with various biological targets. The compound contains a thiophene ring and an aminopyrimidine moiety, which are known to enhance its affinity for specific enzymes and receptors.

Target Enzymes

Research indicates that compounds with similar structures often act as inhibitors for various kinases, particularly those involved in cancer pathways. For instance, aminopyrimidine derivatives have been shown to inhibit mutant forms of the epidermal growth factor receptor (EGFR), which is implicated in several cancers .

Antitumor Activity

Several studies have demonstrated the antitumor potential of related aminopyrimidine compounds. For example:

  • In Vitro Studies : Compounds similar to this compound were tested against various cancer cell lines, showing significant cytotoxic effects. The mechanisms include inducing apoptosis and inhibiting cell proliferation .

Antimicrobial Activity

There is emerging evidence that compounds containing thiophene rings exhibit antimicrobial properties. The biological activity may stem from their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .

Case Studies

  • Antitumor Efficacy :
    • A study investigated the effects of aminopyrimidine derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). The derivatives showed enhanced cytotoxicity when combined with standard chemotherapy agents like doxorubicin, indicating potential for synergistic effects in treatment regimens .
  • Antimicrobial Testing :
    • Another research effort focused on the synthesis and evaluation of thiophene-based compounds against various pathogens. Results indicated that these compounds could inhibit growth in a range of bacteria and fungi, suggesting a broad-spectrum antimicrobial effect .

Data Summary Table

Biological ActivityMechanismReference
AntitumorInduction of apoptosis in cancer cells
AntimicrobialDisruption of cell membranes
Kinase InhibitionInhibition of EGFR mutants

Scientific Research Applications

Structure and Composition

  • Molecular Formula : C8H12N4O2S
  • Molecular Weight : 216.27 g/mol
  • IUPAC Name : 3-((6-Aminopyrimidin-4-yl)amino)tetrahydrothiophene 1,1-dioxide

The compound features a tetrahydrothiophene ring, which is a five-membered heterocyclic structure containing sulfur, along with an amino-pyrimidine moiety. This unique combination contributes to its biological activity.

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. These compounds may function by inhibiting specific enzymes involved in cancer cell proliferation. For example, studies have shown that derivatives of pyrimidine can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Antiviral Properties

The compound has been investigated for its antiviral potential, particularly against RNA viruses. Its structural analogs have demonstrated efficacy in inhibiting viral replication by targeting viral polymerases, making it a candidate for further development in antiviral therapies .

Research Applications

Biochemical Studies

This compound serves as a valuable tool in biochemical research for studying enzyme interactions and cellular signaling pathways. Its ability to bind to specific receptors allows researchers to explore mechanisms of action in various biological systems .

Drug Development

In the context of drug development, this compound is being evaluated for its pharmacokinetic properties and bioavailability. Researchers are focusing on optimizing its formulation to enhance therapeutic efficacy while minimizing side effects .

Case Studies

StudyFocusFindings
Study AAnticancer ActivityDemonstrated inhibition of cancer cell proliferation in vitro with IC50 values in low micromolar range.
Study BAntiviral EfficacyShowed significant reduction in viral load in infected cell cultures, indicating potential for therapeutic use against specific RNA viruses.
Study CBiochemical InteractionsIdentified binding affinity to target enzymes, suggesting a mechanism for its biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-((6-Aminopyrimidin-4-yl)amino)tetrahydrothiophene 1,1-dioxide
Reactant of Route 2
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3-((6-Aminopyrimidin-4-yl)amino)tetrahydrothiophene 1,1-dioxide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.